molecular formula C15H14ClNO4S B2760713 2-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoic acid CAS No. 952946-40-6

2-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoic acid

Cat. No. B2760713
CAS RN: 952946-40-6
M. Wt: 339.79
InChI Key: VNIWGNGIVGJTBQ-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoic acid, also known as nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of acute pain, inflammation, and fever. It was first marketed in 1985 and has since been used as an effective pain reliever in many countries around the world.

Mechanism of Action

Nimesulide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of chemicals that cause pain, inflammation, and fever. Nimesulide selectively inhibits COX-2, which is responsible for the production of prostaglandins in response to inflammation, while sparing COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 results in a reduction in pain and inflammation without the side effects associated with traditional NSAIDs.
Biochemical and Physiological Effects:
Nimesulide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It has also been shown to inhibit the activity of leukocytes, which are involved in the immune response. Nimesulide has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage. It has also been shown to have a positive effect on bone metabolism, which may be beneficial in the treatment of osteoporosis.

Advantages and Limitations for Lab Experiments

Nimesulide has several advantages for lab experiments. It has a high degree of selectivity for COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. It has also been shown to be effective in reducing pain and inflammation in animal models, which makes it a useful tool for studying the mechanisms of pain and inflammation. However, 2-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoic acid has limitations in lab experiments, as it may not be suitable for all types of experiments and may have different effects in different animal models.

Future Directions

There are several future directions for research on 2-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoic acid. One area of research is the development of new formulations of this compound that can improve its bioavailability and efficacy. Another area of research is the investigation of the long-term effects of this compound on bone metabolism and the risk of osteoporosis. There is also a need for further research on the safety and efficacy of this compound in different patient populations, such as children and elderly patients. Finally, there is a need for further research on the mechanisms of action of this compound and its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, this compound is a non-steroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It works by selectively inhibiting COX-2, which results in a reduction in pain and inflammation without the side effects associated with traditional NSAIDs. Nimesulide has several advantages for lab experiments, but also has limitations. There are several future directions for research on this compound, including the development of new formulations, investigation of long-term effects, and further research on its mechanisms of action.

Synthesis Methods

Nimesulide can be synthesized by the reaction of 4-chlorobenzaldehyde with methylsulfonyl chloride to form 4-chlorobenzyl methyl sulfone. The resulting compound is then reacted with 2-aminobenzoic acid to form 2-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoic acid. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and quality of the final product.

Scientific Research Applications

Nimesulide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of acute pain, such as postoperative pain, dental pain, and menstrual pain. It has also been used in the treatment of chronic pain conditions, such as osteoarthritis and rheumatoid arthritis. Nimesulide has been shown to be more effective than other NSAIDs in reducing pain and inflammation, with fewer side effects.

properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-22(20,21)17(10-11-6-8-12(16)9-7-11)14-5-3-2-4-13(14)15(18)19/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIWGNGIVGJTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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